molecular formula C11H19N3OS B14786421 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

Cat. No.: B14786421
M. Wt: 241.36 g/mol
InChI Key: XLQOPXWGRQOJGM-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a synthetic organic compound with the molecular formula C11H17N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Attachment of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, typically using isopropyl halides.

    Final Coupling: The final step involves coupling the thiazole ring with the amino and isopropyl groups under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Ammonia, amine derivatives, and alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)acetamide
  • 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide
  • 2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)pentanamide

Uniqueness

2-Amino-N-isopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its thiazole ring and isopropyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

2-amino-N-propan-2-yl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C11H19N3OS/c1-7(2)14(11(15)8(3)12)9(4)10-13-5-6-16-10/h5-9H,12H2,1-4H3

InChI Key

XLQOPXWGRQOJGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C1=NC=CS1)C(=O)C(C)N

Origin of Product

United States

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